Glaucine-d6

Description

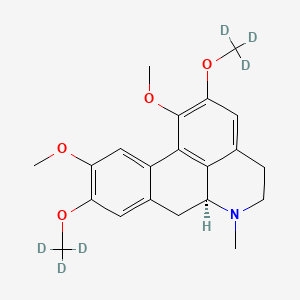

Structure

3D Structure

Properties

Molecular Formula |

C21H25NO4 |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

(6aS)-1,10-dimethoxy-6-methyl-2,9-bis(trideuteriomethoxy)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C21H25NO4/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-/m0/s1/i2D3,4D3 |

InChI Key |

RUZIUYOSRDWYQF-LZROVGFOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC([2H])([2H])[2H])N(CCC3=C1)C)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Glaucine-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for Glaucine-d6. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, analytical chemistry, and drug development.

Chemical Properties and Structure

This compound is the deuterated analog of Glaucine, an aporphine alkaloid naturally found in various plant species, including Glaucium flavum. The deuterium labeling makes it a valuable internal standard for quantitative mass spectrometry-based studies of Glaucine.

Structure:

The chemical structure of this compound is provided below:

(S)-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline-d6

The deuterium atoms are typically located on the methoxy groups to ensure metabolic stability and minimize isotopic effects.

A two-dimensional representation of the this compound structure is as follows:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Data for the non-deuterated parent compound, Glaucine, is also included for reference.

| Property | This compound | Glaucine | Reference |

| Molecular Formula | C₂₁H₁₉D₆NO₄ | C₂₁H₂₅NO₄ | [1][2] |

| Molecular Weight | 361.46 g/mol | 355.43 g/mol | [1][2] |

| Appearance | Pale Beige to Light Brown Solid | Crystalline solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml) | [1] |

| Storage | -20°C, Inert atmosphere | -20°C | [1] |

Purity and Isotopic Distribution

The purity and isotopic distribution of this compound are critical for its use as an internal standard. A typical Certificate of Analysis specifies the following:

| Parameter | Specification | Result |

| Purity (HPLC) | >95% | 96.37% (at 225 nm) |

| Isotopic Purity | >95% | 96.9% |

| Isotopic Distribution | Normalized Intensity | d0=0.19%, d1=0.04%, d2=0.54%, d3=4.33%, d4=1.20%, d5=0.00%, d6=93.70% |

Experimental Protocols

This section details the methodologies for the analysis of this compound, drawing from established protocols for aporphine and isoquinoline alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

Objective: To confirm the chemical structure and isotopic labeling of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a suitable probe.

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the proton and carbon environments within the molecule. The absence or significant reduction of signals corresponding to the methoxy protons in the ¹H NMR spectrum, coupled with the appropriate splitting patterns in the ¹³C NMR spectrum, confirms the deuterium labeling. A study on a hydrotrifluoroacetate salt of glaucine utilized 2D E.COSY NMR for full assignment of the proton chemical shifts and coupling constants.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic purity of this compound and is the primary technique for its use in quantitative analysis.

Objective: To determine the accurate mass, confirm the elemental composition, and establish a fragmentation pattern for this compound for use in quantitative LC-MS/MS methods.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS/MS).

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for isoquinoline alkaloids.

-

Data Acquisition: Full scan MS is used to determine the precursor ion ([M+H]⁺). Tandem MS (MS/MS) is performed on the precursor ion to generate a characteristic fragmentation pattern. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed.

-

-

Data Analysis: The accurate mass of the precursor ion should correspond to the calculated mass of the protonated this compound molecule. The fragmentation pattern is analyzed to identify characteristic product ions. A common fragmentation pathway for aporphine alkaloids involves the loss of the N-methyl group and subsequent cleavages of the heterocyclic ring system.

A general workflow for the LC-MS/MS analysis of isoquinoline alkaloids is depicted below:

References

Isotopic Purity of Glaucine-d6: A Technical Overview

For researchers and professionals in drug development, understanding the precise isotopic composition of deuterated standards like Glaucine-d6 is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a detailed analysis of the isotopic purity of this compound, based on commercially available data, to assist in the rigorous application of this internal standard.

Quantitative Data Summary

The isotopic purity of a deuterated compound is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. In the case of this compound, the goal is to have six deuterium atoms per molecule. However, the synthesis process inevitably leads to a distribution of isotopologues with varying numbers of deuterium atoms. The following table summarizes the isotopic distribution for a representative batch of d-Glaucine-d6.

| Parameter | Specification | Result |

| Isotopic Purity | >95% | 96.9% |

| Chemical Purity (HPLC) | >95% | 96.37% (at 225 nm) |

| Isotopic Distribution | ||

| d0 | Not Specified | 0.19% |

| d1 | Not Specified | 0.04% |

| d2 | Not Specified | 0.54% |

| d3 | Not Specified | 4.33% |

| d4 | Not Specified | 1.20% |

| d5 | Not Specified | 0.00% |

| d6 | Not Specified | 93.70% |

| Data sourced from a Certificate of Analysis for d-Glaucine-d6 provided by LGC Standards.[1] |

Experimental Protocols

The determination of isotopic purity and chemical purity of this compound involves a combination of chromatographic and spectrometric techniques to ensure a comprehensive characterization of the material.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other chemical impurities.

-

Methodology: A solution of this compound is injected into an HPLC system. The compound is passed through a column with a stationary phase, and a mobile phase is used to elute the compound. Detection is typically performed using a UV detector at a specific wavelength (e.g., 225 nm)[1]. The purity is calculated by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Isotopic Purity and Distribution

-

Objective: To determine the isotopic purity and the distribution of different isotopologues (d0-d6).

-

Methodology: The sample is introduced into a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). By analyzing the mass spectrum, the relative abundance of each isotopologue (Glaucine with 0, 1, 2, 3, 4, 5, or 6 deuterium atoms) can be determined. The isotopic purity is defined by the percentage of the d6 species relative to all other isotopologues[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and to ensure that the deuterium atoms are located at the expected positions within the molecule.

-

Methodology: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The response of the atomic nuclei to radiofrequency pulses is recorded. For deuterated compounds, proton (¹H) NMR is used to confirm the absence of protons at the deuterated sites, while deuterium (²H) NMR can be used to directly observe the deuterium signals. The resulting spectrum provides detailed information about the molecular structure and confirms the identity of the compound. The Certificate of Analysis indicates that the structure conforms to the expected structure via NMR[1].

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound, from initial sample preparation to the final determination of its purity and isotopic composition.

Caption: Analytical workflow for this compound characterization.

References

Technical Guide to the Certificate of Analysis for Glaucine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis for Glaucine-d6, a deuterated analog of the aporphine alkaloid Glaucine. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control and characterization of this stable isotope-labeled compound.

Data Presentation

The following table summarizes the key quantitative data typically found on a Certificate of Analysis for this compound.[1]

| Parameter | Specification | Results |

| Purity | >95% | Conforms |

| HPLC Purity | >95% | 96.37% (at 225 nm) |

| Isotopic Purity | >95% | 96.9% |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms |

| Nuclear Magnetic Resonance (NMR) | Conforms to Structure | Conforms |

| Appearance | Pale Beige to Light Brown Solid | Brown to Dark Brown Solid |

| Molecular Formula | C₂₁H₁₉D₆NO₄ | C₂₁H₁₉D₆NO₄ |

| Molecular Weight | 361.46 g/mol | 361.46 g/mol |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound by separating it from any non-labeled Glaucine and other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is utilized.

-

Column: A C18 reverse-phase column is typically employed for the separation of alkaloids like Glaucine.

-

Mobile Phase: A gradient elution is often used, starting with a higher proportion of a weak solvent (e.g., water with an additive like formic acid or ammonium acetate) and gradually increasing the proportion of a strong organic solvent (e.g., acetonitrile or methanol). This allows for the effective separation of compounds with varying polarities.

-

Detection: The UV detector is set to a wavelength where Glaucine exhibits strong absorbance, such as 225 nm, to ensure high sensitivity.[1]

-

Quantification: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide evidence for its structural integrity.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common and suitable technique for a molecule like Glaucine, as it is a soft ionization method that minimizes fragmentation and typically produces a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion. This high accuracy allows for the confirmation of the elemental composition.

-

Data Analysis: The observed m/z value is compared to the theoretical m/z for the protonated this compound molecule (C₂₁H₁₉D₆NO₄ + H⁺). Confirmation of the expected molecular weight provides strong evidence for the correct structure.

Isotopic Purity Determination by Mass Spectrometry

The isotopic purity of this compound is a critical parameter that is determined using mass spectrometry by analyzing the distribution of isotopic peaks.

Methodology:

-

High-Resolution Mass Spectrometry: High-resolution mass spectrometry is essential to resolve the isotopic peaks of the deuterated compound from any potential interferences.[2]

-

Isotopologue Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound (d0 to d6). The relative intensity of each of these peaks is measured.

-

Calculation: The isotopic purity is calculated based on the relative abundance of the desired d6 isotopologue compared to the sum of all isotopologues (d0 through d6).[2] For example, the Certificate of Analysis from LGC Standards shows the following normalized intensities: d0 = 0.19%, d1 = 0.04%, d2 = 0.54%, d3 = 4.33%, d4 = 1.20%, d5 = 0.00%, d6 = 93.70%.[1] The isotopic purity is reported as the percentage of the d6 species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for verifying the positions of the deuterium labels.

Methodology:

-

Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d4).

-

¹H NMR: The proton NMR spectrum is acquired. The absence or significant reduction in the intensity of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful labeling. The remaining proton signals should be consistent with the structure of the Glaucine molecule.

-

¹³C NMR: The carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.

-

2D NMR: In some cases, two-dimensional NMR techniques like COSY and HSQC may be used to provide more detailed structural information and to aid in the assignment of proton and carbon signals.

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the logical workflow involved in the generation of a Certificate of Analysis for a reference standard like this compound.

Caption: A flowchart illustrating the process from synthesis to the final certified product of this compound.

This guide provides a foundational understanding of the technical data and analytical procedures behind a this compound Certificate of Analysis. For lot-specific information, always refer to the certificate provided by the supplier.

References

A Technical Guide to the Natural Sources of Glaucine and Its Derivatives for Researchers and Drug Development Professionals

Abstract

Glaucine, a prominent aporphine alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including its well-established antitussive and bronchodilator effects. This technical guide provides an in-depth overview of the natural sources of glaucine and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the primary plant species harboring these compounds, presents quantitative data on their yields, details experimental protocols for their extraction and analysis, and elucidates the key signaling pathways through which glaucine exerts its therapeutic effects. All data is presented in a structured format to facilitate comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Introduction

Glaucine ((S)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinoline) is a naturally occurring alkaloid with a well-documented history of use in traditional medicine, particularly as a cough suppressant.[1] Its mechanism of action, involving phosphodiesterase-4 (PDE4) inhibition and calcium channel blockade, makes it a molecule of interest for the development of novel therapeutics for respiratory and inflammatory diseases.[2][3] This guide serves as a comprehensive resource, consolidating the current knowledge on the botanical origins of glaucine and its related compounds.

Principal Natural Sources of Glaucine

Glaucine is predominantly found in plant species belonging to the Papaveraceae (Poppy family), Euphorbiaceae (Spurge family), and Magnoliaceae (Magnolia family). The most notable source is the yellow horned poppy, Glaucium flavum.

Papaveraceae Family

The Papaveraceae family is a rich reservoir of isoquinoline alkaloids, including aporphines like glaucine.[2]

-

Glaucium flavum (Yellow Horned Poppy): This is the most widely recognized and commercially utilized source of glaucine.[1][4] The aerial parts of the plant, particularly during the blooming period, contain the highest concentrations of the alkaloid.[1][5]

-

Glaucium oxylobum : This species is another documented source of glaucine.[3]

-

Glaucium corniculatum : Studies have shown that certain varieties of this species, such as var. corniculatum and var. flaviflorum, can contain higher levels of glaucine than G. flavum.[2]

-

Corydalis yanhusuo : This traditional Chinese medicinal herb is also known to contain glaucine.[3]

-

Papaver californicum (Fire Poppy): Notably, this species is a source of the (R)-glaucine isomer, whereas the (S)-isomer is the more common form found in nature.[3]

Other Plant Families

-

Croton lechleri (Euphorbiaceae): The latex of this tree, known as "Dragon's Blood," contains a variety of alkaloids, and some chemotypes have been found to contain glaucine.[3][6][7]

-

Liriodendron tulipifera (Tulip Tree, Magnoliaceae): The bark and leaves of the tulip tree are a source of d-glaucine.[8][9]

Naturally Occurring Glaucine Derivatives

Several derivatives of glaucine have been identified in nature, often as co-constituents in the same plant sources. These derivatives can result from biosynthetic pathways or degradation processes.

-

Dehydroglaucine: This oxidized derivative has been reported in species such as Corydalis yanhusuo, Corydalis turtschaninovii, and Liriodendron tulipifera.[10][11]

-

Oxoaporphine Alkaloids (e.g., Oxoglaucine/Liriodenine): These are a class of aporphine derivatives characterized by a carbonyl group. Oxoglaucine, also known as liriodenine, is found in Liriodendron tulipifera and various other plants.[8][12][13]

-

7-Oxoglaucine: This derivative has been identified in in-vitro cultures of Glaucium flavum.

-

(-)-Norglaucine: This demethylated derivative has been isolated from the stems of Liriodendron tulipifera.[8]

Quantitative Analysis of Glaucine Content

The concentration of glaucine can vary significantly depending on the plant species, the part of the plant, geographical location, and developmental stage. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantitative analysis of glaucine.

| Plant Species | Plant Part | Glaucine Content (% of dry weight, unless specified) | Reference(s) |

| Glaucium flavum | Aerial Parts | High concentration, reported as the main alkaloid. | [1] |

| Glaucium flavum | - | 1.55% | [10] |

| Glaucium corniculatum var. corniculatum | Leaves | Highest among nine Glaucium species studied. | [2] |

| Glaucium corniculatum var. corniculatum | Aerial Parts | 0.94% (of tertiary amine extract) | [14] |

| Glaucium flavum var. flavum | Leaves | Lowest among nine Glaucium species studied. | [2] |

| Glaucium flavum | Root | No glaucine detected. | [1] |

| Croton lechleri | Latex | Present in certain chemotypes. | [6] |

| Liriodendron tulipifera | Stems | Present, isolated alongside other alkaloids. | [8] |

Experimental Protocols

Extraction and Isolation of Glaucine from Glaucium flavum

This protocol is a generalized procedure based on common laboratory practices for the extraction and isolation of aporphine alkaloids.

-

Plant Material Preparation:

-

Collect the aerial parts of Glaucium flavum during its flowering season.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol (or ethanol) at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.

-

Filter the mixture and repeat the extraction process twice more with fresh solvent.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 5% aqueous acetic acid solution.

-

Wash the acidic solution with a non-polar solvent like petroleum ether or n-hexane to remove fats and chlorophyll. Discard the organic phase.

-

Adjust the pH of the aqueous phase to 8-9 with ammonium hydroxide.

-

Perform a liquid-liquid extraction of the basified aqueous solution with chloroform or dichloromethane. Repeat this extraction three times.

-

Combine the organic layers, which now contain the alkaloid fraction.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid extract.

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and a visualizing agent like Dragendorff's reagent.

-

Combine the fractions containing glaucine and further purify by preparative TLC or recrystallization to obtain pure glaucine.

-

HPLC Method for Quantification of Glaucine

This protocol provides a general framework for the quantitative analysis of glaucine in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile (Solvent A) and an aqueous buffer like 0.1% phosphoric acid or ammonium acetate (Solvent B). The gradient can be optimized but may start with a higher proportion of B and gradually increase the proportion of A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Glaucine shows significant absorbance at approximately 230 nm and 280 nm.

-

Column Temperature: 25-30 °C.

-

Standard Preparation: Prepare a stock solution of pure glaucine standard in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the dried plant extract, dissolve it in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the glaucine standards. Determine the concentration of glaucine in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of Glaucine

Glaucine's bronchodilator and anti-inflammatory effects are primarily attributed to its dual mechanism of action: inhibition of phosphodiesterase-4 (PDE4) and blockade of L-type calcium channels.[2]

Inhibition of Phosphodiesterase-4 (PDE4)

PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular processes. In airway smooth muscle cells, an increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, which ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and bronchodilation.[12] By inhibiting PDE4, glaucine prevents the breakdown of cAMP, thus maintaining elevated intracellular levels of this second messenger and promoting a state of relaxation in the airway smooth muscle.[2][6]

Calcium Channel Blockade

Contraction of smooth muscle is critically dependent on an influx of extracellular calcium through L-type calcium channels, which increases the intracellular calcium concentration ([Ca2+]i). This rise in calcium allows it to bind to calmodulin, forming a Ca2+-calmodulin complex that activates MLCK.[5] Activated MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Glaucine acts as a calcium channel blocker, directly inhibiting the influx of Ca2+ into the airway smooth muscle cells.[2][6] This action prevents the initial trigger for the contraction cascade, thereby promoting bronchodilation. Studies have indicated that this calcium channel antagonism is the principal mechanism for glaucine's relaxant effect on human bronchial tissue.[2][6]

Conclusion

Glaucine and its naturally occurring derivatives represent a valuable class of bioactive compounds with significant therapeutic potential, particularly in the management of respiratory ailments. This guide has provided a comprehensive overview of their primary botanical sources, with a strong emphasis on the Papaveraceae family. The presented quantitative data highlights the variability in alkaloid content across different species and plant parts, underscoring the importance of careful selection and analysis of source material. The detailed experimental protocols offer a practical framework for the extraction, isolation, and quantification of these compounds, which is essential for both research and industrial applications. Furthermore, the elucidation of glaucine's dual-action signaling pathway, involving both PDE4 inhibition and calcium channel blockade, provides a clear rationale for its pharmacological effects and supports its continued investigation as a lead compound in modern drug discovery programs. This document aims to be a foundational resource for scientists and researchers dedicated to harnessing the therapeutic power of these natural products.

References

- 1. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 2. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium-channel blockers in prophylaxis and treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Calmodulin - Wikipedia [en.wikipedia.org]

- 6. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]

- 11. Budesonide enhances agonist-induced bronchodilation in human small airways by increasing cAMP production in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review [openrespiratorymedicinejournal.com]

- 13. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of calcium on vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Glaucine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucine is an aporphine alkaloid predominantly isolated from the plant Glaucium flavum (yellow hornpoppy). Historically utilized for its antitussive properties, glaucine has emerged as a molecule of significant interest due to its complex pharmacological profile, which includes interactions with multiple neurotransmitter systems and intracellular signaling pathways. This guide provides a comprehensive technical overview of glaucine's pharmacology, detailing its mechanisms of action, pharmacodynamic effects, and pharmacokinetic properties. It is designed to serve as a resource for researchers and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways and workflows.

Core Pharmacological Mechanisms

Glaucine's diverse physiological effects stem from its ability to modulate several key biological targets. Its primary mechanisms of action include calcium channel blockade, phosphodiesterase (PDE) inhibition, and antagonism at dopamine and adrenergic receptors.

Calcium Channel Blockade

Glaucine functions as a non-selective L-type calcium channel blocker.[1] It is understood to bind to the benzothiazepine site on these channels, thereby inhibiting the influx of extracellular Ca²⁺ into smooth muscle cells.[2] This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation. This mechanism is a key contributor to its bronchodilator and vasorelaxant properties.[2]

Phosphodiesterase 4 (PDE4) Inhibition

Glaucine acts as a non-competitive inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, glaucine increases intracellular cAMP levels. In airway smooth muscle and inflammatory cells, elevated cAMP activates Protein Kinase A (PKA), which in turn leads to bronchodilation and suppression of pro-inflammatory mediator release.[4]

Dopamine Receptor Antagonism

Glaucine exhibits antagonist activity at dopamine D1 and D2 receptors.[3] This action is thought to underlie its neuroleptic-like effects observed in preclinical models. The affinity for these receptors appears to be moderate, and further research is needed to fully delineate the therapeutic and adverse implications of this activity.[3]

Adrenergic Receptor Antagonism

The alkaloid also acts as a competitive antagonist at α1-adrenoceptors.[2] This antagonism contributes to its vasodilatory effects and the resulting hypotension observed in vivo.[2]

Pharmacodynamics

The multifaceted interactions of glaucine at the molecular level translate into a broad range of systemic effects.

-

Cardiovascular System: In anesthetized rats, intravenous administration of glaucine (5 mg/kg) produces a significant fall in mean arterial pressure accompanied by bradycardia.[2] These effects are attributed to a combination of α1-adrenoceptor and calcium channel blockade, leading to vasodilation.[2]

-

Respiratory System: Glaucine is an effective bronchodilator and antitussive agent.[5] Its ability to relax airway smooth muscle is well-documented and is a direct consequence of L-type calcium channel blockade and PDE4 inhibition.[6] As an antitussive, its efficacy has been shown to be comparable to that of codeine.

-

Central Nervous System (CNS): Glaucine crosses the blood-brain barrier and can induce a range of CNS effects. At therapeutic doses, it may cause sedation and fatigue.[7] At higher doses, it is known to produce hallucinogenic effects, characterized by colorful visual imagery, which has led to its use as a recreational substance.[7] These psychoactive effects are likely mediated by its interactions with dopaminergic and serotonergic systems.

-

Anti-inflammatory Effects: Through the inhibition of PDE4 and subsequent increase in cAMP, glaucine can suppress the activity of inflammatory cells and the release of inflammatory mediators.[6]

Quantitative Pharmacological Data

For ease of comparison, the available quantitative data on glaucine's pharmacological activity are summarized below.

Table 1: Receptor and Enzyme Inhibition Profile

| Target | Species/Tissue | Assay Type | Value | Unit |

| PDE4 | Human Bronchial Tissue | Enzyme Inhibition | Ki = 3.4 | µM |

| α1-Adrenoceptor | Rat Aorta | Functional Assay (pA2) | 7.14 | - |

| L-type Ca²⁺ Channel | Rat Aorta | Functional Assay (pD2) | 5.26 | - |

| Dopamine D1 Receptor | Rat Brain | Radioligand Binding | Poor Affinity | - |

| Dopamine D2 Receptor | Rat Brain | Radioligand Binding | Poor Affinity | - |

Table 2: In Vivo Pharmacodynamic Effects

| Effect | Animal Model | Route of Administration | Effective Dose |

| Hypotension & Bradycardia | Anesthetized Rat | Intravenous (i.v.) | 5 mg/kg |

Pharmacokinetics and Metabolism

The disposition of glaucine in the body has been studied in several species, revealing key aspects of its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of Glaucine

| Parameter | Species | Route of Administration | Value | Unit |

| Bioavailability | Horse | Oral | 17 - 48 | % |

| Elimination Half-life (t½) | Horse | Oral | 0.7 | hours |

| Elimination Half-life (t½β) | Horse | Intravenous (i.v.) | 3.1 | hours |

| Volume of Distribution (Vd) | Horse | Intravenous (i.v.) | 2.7 (central) / 4.9 (peripheral) | L/kg |

-

Metabolism: Glaucine undergoes extensive phase I metabolism in the liver. The primary metabolic pathways are O-demethylation at positions 2, 9, and 10, and N-demethylation.[8] In humans, the cytochrome P450 enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 have been identified as the main isoforms responsible for these transformations.[9][10] The resulting phenolic metabolites are then subject to phase II conjugation with glucuronic acid and/or sulfate before excretion.[8]

Experimental Protocols

This section provides detailed methodologies for key assays used to characterize the pharmacological profile of glaucine.

Radioligand Binding Assay for Dopamine Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of glaucine for dopamine D1 and D2 receptors.

-

Materials:

-

Rat striatal tissue or CHO cells expressing human D1 or D2 receptors.

-

Radioligands: [³H]-SCH23390 (for D1), [³H]-Spiperone (for D2).

-

Unlabeled competitor: Spiperone or Haloperidol (for non-specific binding).

-

Test compound: Glaucine hydrochloride dissolved in assay buffer.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

-

96-well plates, glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and prepare a membrane pellet by centrifugation. Resuspend the pellet in assay buffer and determine protein concentration (e.g., using BCA assay).[11]

-

Assay Setup: In a 96-well plate, add membrane preparation (50-100 µg protein/well), a fixed concentration of radioligand (at its Kd), and a range of concentrations of glaucine. For total binding, add buffer instead of glaucine. For non-specific binding, add a high concentration of an unlabeled competitor.[11][12]

-

Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[11]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of glaucine to generate a competition curve. Determine the IC50 value (concentration of glaucine that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

-

PDE4 Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of glaucine against the PDE4 enzyme.

-

Materials:

-

Recombinant human PDE4 enzyme (e.g., PDE4B).

-

Substrate: cAMP (or a fluorescently labeled cAMP analog like FAM-cAMP).

-

Test compound: Glaucine dissolved in DMSO and diluted in assay buffer.

-

Positive control: Rolipram.

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl₂.

-

Detection reagents (e.g., LANCE Ultra cAMP kit or IMAP TR-FRET kit).

-

Microplate reader capable of detecting the specific signal (e.g., time-resolved fluorescence).

-

-

Procedure:

-

Reaction Setup: In a microplate, add the PDE4 enzyme, assay buffer, and varying concentrations of glaucine or control compounds.[14]

-

Initiation: Start the enzymatic reaction by adding the cAMP substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., Eu-cAMP and ULight-anti-cAMP). These reagents will generate a signal that is inversely proportional to the amount of cAMP remaining (i.e., proportional to PDE activity).[4][14]

-

Measurement: Read the plate in a microplate reader at the appropriate wavelengths.

-

Data Analysis: Normalize the data to the control wells (0% and 100% inhibition). Plot the percentage of inhibition versus the log concentration of glaucine to determine the IC50 value.

-

In Vivo Blood Pressure Measurement in Anesthetized Rats

-

Objective: To measure the effect of intravenously administered glaucine on arterial blood pressure and heart rate.

-

Materials:

-

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat (e.g., urethane 1.2 g/kg, i.p.). Perform a tracheostomy to ensure a clear airway.[15]

-

Cannulation: Isolate the right carotid artery and insert a catheter filled with heparinized saline. Connect the distal end of the catheter to the pressure transducer to record blood pressure. Isolate the left jugular vein and insert a catheter for drug administration.[15][16]

-

Stabilization: Allow the animal to stabilize for at least 20-30 minutes until blood pressure and heart rate are steady.

-

Drug Administration: Administer a bolus intravenous injection of glaucine (e.g., 5 mg/kg) through the jugular vein cannula. Flush with a small volume of saline.

-

Data Recording: Continuously record the mean arterial pressure (MAP) and heart rate before, during, and after drug administration until the parameters return to baseline or stabilize at a new level.

-

Data Analysis: Analyze the data to determine the maximum change in MAP and heart rate from baseline and the duration of the effect.

-

Visualizations: Signaling Pathways and Workflows

Caption: Overview of glaucine's primary molecular targets and downstream signaling pathways.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. Study of the in vivo and in vitro cardiovascular effects of (+)-glaucine and N-carbethoxysecoglaucine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-affinity relationships of halogenated predicentrine and glaucine derivatives at D1 and D2 dopaminergic receptors: halogenation and D1 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]

- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. cdn-links.lww.com [cdn-links.lww.com]

- 14. Phosphodiesterase Enzyme Assay [bio-protocol.org]

- 15. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iworx.com [iworx.com]

Glaucine's Mechanism of Action as a Phosphodiesterase 4 (PDE4) Inhibitor: A Technical Guide

Abstract

Glaucine, a natural alkaloid extracted from the plant Glaucium flavum, has demonstrated a range of pharmacological activities, including bronchodilatory and anti-inflammatory effects. A core component of its mechanism of action is the inhibition of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP). This document provides a detailed technical overview of glaucine's action as a PDE4 inhibitor, presenting quantitative data, relevant signaling pathways, and the experimental protocols used to characterize its activity. This guide is intended for researchers and professionals in drug development exploring the therapeutic potential of PDE4 inhibitors.

Introduction to the cAMP Signaling Pathway and PDE4

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade.[1][] It begins when an extracellular signal (like a hormone) binds to a G protein-coupled receptor (GPCR), activating adenylyl cyclase (AC) to convert ATP into cAMP.[3][4] cAMP, a key second messenger, then activates downstream effectors, most notably Protein Kinase A (PKA).[][4][5] PKA phosphorylates numerous target proteins, leading to a wide array of cellular responses, including the suppression of inflammatory cytokine production and the relaxation of smooth muscle.[5][6]

The intracellular concentration of cAMP is tightly regulated by the activity of cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cAMP into the inactive AMP.[4][5] The PDE superfamily consists of 11 families; PDE4 is a cAMP-specific enzyme and the predominant PDE isoform in inflammatory and immune cells.[6][7][8] By degrading cAMP, PDE4 dampens anti-inflammatory signals. Therefore, inhibiting PDE4 raises intracellular cAMP levels, enhances PKA activity, and promotes anti-inflammatory and other therapeutic effects.[5][9]

Figure 1: Overview of the cAMP signaling pathway regulated by PDE4.

Glaucine's Core Mechanism: PDE4 Inhibition

Glaucine functions as a selective inhibitor of the PDE4 enzyme.[10][11][12] Studies have shown that it acts in a non-competitive manner.[13] This inhibition leads to an accumulation of intracellular cAMP in key target cells, which is the primary driver of its anti-inflammatory and bronchodilatory properties.

Quantitative Analysis of PDE4 Inhibition

The inhibitory potency of glaucine against PDE4 has been quantified through various in vitro assays. The key parameters are summarized below.

| Parameter | Value | Tissue/Cell Source | Description | Reference |

| Ki | 3.4 µM | Human Bronchus & Polymorphonuclear Leukocytes (PMN) | The inhibition constant, indicating the affinity of glaucine for the PDE4 enzyme. A lower Ki signifies higher affinity. | [10][11][13] |

| IC50 | ~100 µM | Rat Brain Cortex Membranes | The concentration of glaucine required to displace 50% of [3H]-rolipram from its high-affinity binding sites on PDE4. | [13] |

Signaling Pathway of Glaucine Action

By inhibiting PDE4, glaucine effectively removes the primary "brake" on the cAMP signaling cascade. This results in elevated cAMP levels, which then potentiates the activity of PKA. Activated PKA proceeds to phosphorylate downstream targets that mediate the physiological response.

Figure 2: Glaucine's mechanism of action via PDE4 inhibition.

Downstream Cellular and Physiological Effects

The elevation of cAMP resulting from glaucine's PDE4 inhibition triggers several significant downstream effects, particularly in immune cells and airway smooth muscle.

Effects on Inflammatory Cells

In human polymorphonuclear leukocytes (PMNs), glaucine augments cAMP levels and subsequently inhibits the release of pro-inflammatory mediators.[13] This contributes to its overall anti-inflammatory profile.

| Effect | Concentration | Cell Type | Description | Reference |

| Peroxidase Release Inhibition | 0.1 - 3 mM | Human Eosinophils | Concentration-dependent inhibition of peroxidase release. | [10][11] |

| Superoxide Generation Inhibition | - | Human PMNs | Inhibited FMLP-induced superoxide generation. | [13] |

| Elastase Release Inhibition | - | Human PMNs | Inhibited FMLP-induced elastase release. | [13] |

| NF-κB Activation Inhibition | - | Breast Cancer Cells | Inhibits the activation of NF-κB, reducing MMP-9 gene expression. | [10][11] |

Effects on Airway Smooth Muscle

While PDE4 inhibition contributes to glaucine's activity, its potent bronchodilator effect is primarily attributed to its function as a calcium channel antagonist.[13] Glaucine inhibits both spontaneous and histamine-induced tone in isolated human bronchus.[10][13] It also depresses contractile responses to Ca2+ and reduces the histamine-induced rise in intracellular calcium ([Ca2+]i) in cultured human airway smooth muscle cells.[13] The combination of PDE4 inhibition and calcium channel blockade makes it a compound of interest for respiratory diseases.[14]

| Effect | Value (pD2 / -log IC50) | Tissue/Cell Type | Description | Reference |

| Inhibition of Bronchial Tone | pD2 ≈ 4.5 | Human Isolated Bronchus | Inhibition of spontaneous and histamine-induced muscle tone. | [13] |

| Inhibition of Ca2+ Contractile Response | pD'2 ≈ 3.62 | Human Isolated Bronchus | Depression of contractile responses to calcium. | [13] |

| Reduction of [Ca2+]i Rise | -log IC50 ≈ 4.3 | Cultured Human Airway Smooth Muscle Cells | Reduction of the sustained rise in intracellular calcium induced by histamine. | [13] |

Key Experimental Protocols

The characterization of glaucine's activity relies on established biochemical and physiological assays.

PDE4 Enzyme Inhibition Assay

This assay directly measures the effect of a compound on the enzymatic activity of PDE4.

Objective: To determine the Ki or IC50 of glaucine for the PDE4 enzyme.

General Protocol:

-

Enzyme Source: PDE4 is isolated from a relevant tissue source, such as human bronchial tissue or polymorphonuclear leukocytes.[13]

-

Reaction Setup: The purified PDE4 enzyme is incubated in a reaction buffer containing a known concentration of cAMP as the substrate.

-

Inhibitor Addition: Various concentrations of glaucine are added to the reaction wells. A control group with no inhibitor is included.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[10]

-

Termination & Detection: The reaction is terminated, and the amount of cAMP hydrolyzed to AMP is quantified. This can be done using various methods, such as radioisotope-based assays (e.g., using [3H]-cAMP) or fluorescence-based assays.

-

Data Analysis: The percentage of inhibition at each glaucine concentration is calculated relative to the control. These data are then used to generate a dose-response curve and calculate the IC50 value. The Ki can be determined from the IC50 using the Cheng-Prusoff equation.

Figure 3: General workflow for a PDE4 enzyme inhibition assay.

Radioligand Binding Assay ([3H]-Rolipram Displacement)

This assay assesses the ability of glaucine to bind to the high-affinity rolipram binding site within the PDE4 enzyme.

Objective: To determine the affinity of glaucine for a specific conformational state of the PDE4 enzyme.

General Protocol:

-

Membrane Preparation: Membranes are prepared from a tissue rich in PDE4, such as rat brain cortex.[13]

-

Binding Reaction: The membranes are incubated with a fixed concentration of [3H]-rolipram (a high-affinity PDE4 ligand) and varying concentrations of glaucine.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, corresponding to the bound [3H]-rolipram, is measured using liquid scintillation counting.

-

Data Analysis: The amount of [3H]-rolipram displaced by glaucine is used to calculate the IC50 for binding, which reflects glaucine's affinity for this specific site.

Conclusion

Glaucine presents a multifaceted mechanism of action. Its role as a non-competitive inhibitor of PDE4 is well-established, with a Ki of 3.4 µM, leading to increased intracellular cAMP.[10][13] This mechanism is central to its anti-inflammatory effects observed in granulocytes. Concurrently, glaucine acts as a calcium channel blocker, a property that appears to be the dominant contributor to its bronchodilator activity in airway smooth muscle.[13] The dual action of PDE4 inhibition and calcium channel antagonism makes glaucine an intriguing molecule for the development of therapeutics for inflammatory respiratory diseases like asthma and COPD. Further research focusing on structure-activity relationships could optimize its potency and selectivity, potentially leading to the development of novel drug candidates.

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]

- 6. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jcadonline.com [jcadonline.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Glaucine (O,O-Dimethylisoboldine) | PDE4抑制剂 | MCE [medchemexpress.cn]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Bronchodilator and anti-inflammatory activities of glaucine: In vitro studies in human airway smooth muscle and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cymitquimica.com [cymitquimica.com]

Glaucine as a Calcium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucine, an aporphine alkaloid extracted from plants of the Papaveraceae family, has demonstrated a range of pharmacological activities, including antitussive, anti-inflammatory, and neuroleptic effects. A significant component of its mechanism of action is its ability to function as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. This technical guide provides an in-depth overview of the core pharmacology of glaucine as a calcium channel blocker, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data on the calcium channel blocking and related activities of glaucine.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 (KCl-induced contraction) | 160 ± 16 µM | Rat Aorta (endothelium-denuded) | Vascular Relaxation Assay | [1] |

| IC50 (Noradrenaline-induced contraction) | 90 ± 14 µM | Rat Aorta (endothelium-denuded) | Vascular Relaxation Assay | [1] |

| pD'2 (Ca2+-induced contraction) | 3.65 | Rat Vas Deferens | Organ Bath Study | |

| Affinity | Binds to the benzothiazepine site | Rat Cerebral Cortex | Radioligand Binding Assay | [2] |

Mechanism of Action

Glaucine exerts its calcium channel blocking effects primarily through interaction with L-type voltage-gated calcium channels.[2] Studies have shown that glaucine binds to the benzothiazepine site on these channels, a site also recognized by drugs like diltiazem.[2] This binding allosterically modulates the channel, inhibiting the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration is the primary mechanism behind its smooth muscle relaxant effects.[1] Furthermore, glaucine has been shown to inhibit calcium influx through both voltage-dependent and receptor-operated calcium channels.[1] It is important to note that glaucine does not appear to affect the release of calcium from intracellular stores.

Key Experimental Protocols

The following sections detail the methodologies used to characterize glaucine as a calcium channel blocker. These protocols are based on established experimental procedures and have been adapted to reflect their application in the study of glaucine.

Vascular Relaxation Assay (Inhibition of KCl- and Noradrenaline-Induced Contractions)

This protocol is used to determine the functional potency of glaucine in relaxing pre-contracted vascular smooth muscle.

Methodology:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs solution. The aorta is cleaned of connective tissue, and the endothelium is removed by gentle rubbing of the intimal surface. The aorta is then cut into rings of approximately 4-5 mm in width.

-

Apparatus Setup: Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension of 2 g, with the Krebs solution being replaced every 15 minutes. A stable contraction is then induced by adding either a high concentration of potassium chloride (e.g., 60 mM KCl) to induce depolarization-mediated calcium influx, or a specific concentration of noradrenaline (e.g., 1 µM) to activate receptor-operated calcium channels.[1][2]

-

Glaucine Administration: Once a stable plateau of contraction is reached, cumulative concentrations of glaucine (e.g., 10 µM to 0.3 mM) are added to the organ bath.[1]

-

Data Analysis: The relaxation induced by glaucine is expressed as a percentage of the maximal contraction induced by KCl or noradrenaline. The IC50 value, the concentration of glaucine that produces 50% of the maximal relaxation, is then calculated from the concentration-response curve.[1]

Radioligand Binding Assay (Affinity for the Benzothiazepine Site)

This assay is employed to determine the specific binding site of glaucine on the L-type calcium channel.

Methodology:

-

Membrane Preparation: Cerebral cortices from rats are homogenized in a cold buffer solution. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is centrifuged at a high speed to pellet the membranes containing the calcium channels. The final pellet is resuspended in a suitable buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the benzothiazepine site, such as [3H]-(+)-cis-diltiazem, in the presence and absence of varying concentrations of glaucine.[2]

-

Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. The ability of glaucine to displace the radioligand is used to determine its affinity (Ki) for the benzothiazepine binding site.

Calcium Imaging with Fura-2 AM (Measurement of Intracellular Calcium)

This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to glaucine.

Methodology:

-

Cell Culture and Loading: Vascular smooth muscle cells are cultured on glass coverslips. The cells are then loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) by incubating them in a physiological salt solution containing the dye.[3][4][5] The AM ester form allows the dye to cross the cell membrane, after which intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[5]

-

Imaging Setup: The coverslip with the loaded cells is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Stimulation and Data Acquisition: The cells are typically first perfused with a physiological solution to establish a baseline intracellular calcium level. They are then stimulated with an agent that increases intracellular calcium, such as high KCl or noradrenaline. Glaucine is then added to the perfusion solution, and the changes in intracellular calcium are monitored. Fluorescence images are captured at two different excitation wavelengths (typically 340 nm and 380 nm), while the emission is collected at a single wavelength (around 510 nm).[5]

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated for each cell over time. This ratio is proportional to the intracellular calcium concentration and allows for a quantitative assessment of the inhibitory effect of glaucine on calcium influx.

Patch-Clamp Electrophysiology (Direct Measurement of Calcium Channel Currents)

This powerful technique allows for the direct measurement of ion currents flowing through individual calcium channels, providing detailed information about the mechanism of channel blockade by glaucine.

Methodology:

-

Cell Preparation: Individual cells expressing L-type calcium channels (e.g., isolated vascular smooth muscle cells or a suitable cell line) are used for recording.

-

Pipette and Seal Formation: A glass micropipette with a very fine tip is filled with an appropriate intracellular solution and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is then ruptured, allowing for electrical access to the entire cell. This "whole-cell" configuration allows for the control of the membrane potential and the measurement of the total calcium current flowing into the cell.

-

Voltage Protocol and Drug Application: The cell's membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various test potentials to activate the voltage-gated calcium channels. The resulting inward calcium currents are recorded. Glaucine is then applied to the cell via the perfusion system, and the effect on the amplitude and kinetics of the calcium currents is measured.

-

Data Analysis: The inhibition of the calcium current by glaucine is quantified by comparing the current amplitude before and after drug application. This allows for the determination of the concentration-dependent block and can provide insights into the voltage- and use-dependency of the block.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. A study of glaucine-induced relaxation of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple actions of glaucine on cyclic nucleotide phosphodiesterases, alpha 1-adrenoceptor and benzothiazepine binding site at the calcium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. moodle2.units.it [moodle2.units.it]

- 4. brainvta.tech [brainvta.tech]

- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

The Metabolic Fate of Glaucine: An In-depth Technical Guide to In Vivo and In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of glaucine, an isoquinoline alkaloid with antitussive and anti-inflammatory properties. The following sections detail the key findings from both in vivo and in vitro studies, presenting quantitative data, experimental methodologies, and visual representations of the metabolic processes and workflows.

Overview of Glaucine Metabolism

Glaucine undergoes extensive biotransformation in both rat models and human liver preparations.[1] The primary metabolic routes involve Phase I and Phase II reactions.

Phase I Metabolism: The initial metabolic steps are dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system. The main Phase I transformations include:

-

O-demethylation: Occurring at positions 2, 9, and 10 of the glaucine structure.[2]

-

N-demethylation: Removal of the methyl group from the nitrogen atom.[2]

-

Hydroxylation: The addition of a hydroxyl group.[2]

-

N-oxidation: Oxidation of the nitrogen atom.[2]

Studies have identified several key CYP isoenzymes responsible for these reactions, with CYP3A4 being the most significant contributor to the overall hepatic clearance of glaucine.[1][3]

Phase II Metabolism: Following Phase I modifications, the resulting phenolic metabolites undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:

-

Glucuronidation: Conjugation with glucuronic acid.[2]

-

Sulfation: Conjugation with a sulfate group.[2]

In rat studies, a significant number of metabolites have been identified, with 26 Phase I and 21 Phase II metabolites characterized.[1] The demethylated metabolites and their corresponding glucuronides and sulfates are the primary targets for toxicological screening.[1]

Quantitative Analysis of Glaucine Metabolism

The kinetics of glaucine metabolism have been investigated in vitro using human liver microsomes (HLM) and heterologously expressed CYP enzymes. The formation of the main metabolites follows classic Michaelis-Menten kinetics.[1][3]

Table 1: Michaelis-Menten Kinetic Parameters for Glaucine Metabolite Formation in Human Liver Microsomes

| Metabolic Reaction | Km (µM) | Vmax (pmol/min/pmol CYP) |

| 2-O-demethylation | 25 - 140 | 0.10 - 1.92 |

| 9-O-demethylation | 25 - 140 | 0.10 - 1.92 |

| N-demethylation | 25 - 140 | 0.10 - 1.92 |

Table 2: Contribution of CYP Isoforms to the Hepatic Clearance of Glaucine

| Metabolic Reaction | CYP Isoform | Contribution (%) |

| 2-O-demethylation | CYP1A2 | 27 |

| CYP3A4 | 73 | |

| 9-O-demethylation | CYP1A2 | 82 |

| CYP2C19 | 3 | |

| CYP2D6 | 15 | |

| N-demethylation | CYP2D6 | <1 |

| CYP3A4 | 99 |

At a glaucine concentration of 5 µM, the overall contribution of the major CYP isoforms to its metabolism is approximately: CYP3A4 (79%), CYP1A2 (18%), CYP2D6 (2%), and CYP2C19 (<1%).[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the study of glaucine metabolism.

In Vivo Rat Metabolism Study

This protocol describes the administration of glaucine to rats and the subsequent analysis of urine samples to identify metabolites.

Objective: To identify the Phase I and Phase II metabolites of glaucine in a living organism.

Materials:

-

Wistar rats[2]

-

Glaucine[2]

-

Metabolic cages for urine collection

-

Enzymes for cleavage of conjugates (e.g., β-glucuronidase/arylsulfatase)[2]

-

Solid-phase extraction (SPE) cartridges[2]

-

Analytical instruments: Gas chromatograph-mass spectrometer (GC-MS), liquid chromatograph-mass spectrometer (LC-MSⁿ), and liquid chromatograph-high-resolution mass spectrometer (LC-HR-MSⁿ)[2]

Procedure:

-

Administer glaucine orally to Wistar rats (e.g., 2 mg/kg body mass).[2]

-

House the rats in metabolic cages and collect urine over a 24-hour period.[1]

-

Prepare urine samples for analysis:

-

Extract the metabolites from the prepared urine samples using solid-phase extraction.[2]

-

Analyze the extracts using GC-MS, LC-MSⁿ, and LC-HR-MSⁿ to separate and identify the metabolites.[2]

-

Interpret the mass spectra to elucidate the structures of the metabolites.[2]

In Vitro Human Liver Microsome (HLM) Metabolism Study

This protocol details the incubation of glaucine with pooled human liver microsomes to study its metabolism in a human-derived system.

Objective: To determine the kinetic parameters of glaucine metabolism and identify the metabolites formed by human hepatic enzymes.

Materials:

-

Pooled human liver microsomes (pHLM)[1]

-

Glaucine[1]

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Prepare an incubation mixture containing pHLM, glaucine at various concentrations, and the NADPH regenerating system in a suitable buffer.[1]

-

Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period at 37°C.

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of metabolites.

-

Calculate the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[1]

Recombinant Human CYP Isoform Study

This protocol is used to identify the specific CYP isoforms responsible for the metabolism of glaucine.

Objective: To determine the contribution of individual CYP isoforms to the metabolism of glaucine.

Materials:

-

Heterologously expressed single human CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2D6, CYP3A4, CYP3A5)[1]

-

Glaucine[1]

-

NADPH regenerating system

-

Incubator/water bath (37°C)

-

Quenching solution

-

Centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Perform separate incubations for each CYP isoform.[1]

-

Prepare incubation mixtures containing a specific recombinant CYP isoform, glaucine, and the NADPH regenerating system.[1]

-

Follow the incubation, termination, and sample processing steps as described in the HLM protocol (Section 3.2).

-

Analyze the formation of metabolites for each CYP isoform using LC-MS/MS.

-

Determine the relative activity of each isoform in metabolizing glaucine to identify the major contributing enzymes.[3]

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the metabolic pathways of glaucine and the experimental workflows.

Caption: Phase I and Phase II metabolic pathways of glaucine.

Caption: Experimental workflow for in vivo glaucine metabolism studies.

Caption: Experimental workflow for in vitro glaucine metabolism studies.

References

- 1. gtfch.org [gtfch.org]

- 2. Studies on the metabolism and toxicological detection of glaucine, an isoquinoline alkaloid from Glaucium flavum (Papaveraceae), in rat urine using GC-MS, LC-MS(n) and LC-high-resolution MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Glaucine-d6

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of Glaucine-d6, a deuterated analog of the aporphine alkaloid Glaucine. This document details a plausible synthetic pathway, analytical methodologies for characterization, and expected quantitative data, serving as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies. The inclusion of deuterium atoms in the Glaucine molecule provides a powerful tool for various research applications, including metabolic stability studies and use as an internal standard in pharmacokinetic analyses.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor, such as Boldine. The key steps involve the deuteration of the methoxy and N-methyl groups.

Proposed Synthetic Pathway

A plausible synthetic route for this compound involves the O-methylation of Boldine using a deuterated methylating agent, followed by N-methylation using a deuterated Eschweiler-Clarke reaction.

Caption: Proposed synthesis pathway for this compound from Boldine.

Experimental Protocol: O-methylation of Boldine

-

Dissolution: Dissolve Boldine (1 equivalent) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (K2CO3, 4 equivalents).

-

Methylation: Add deuterated methyl iodide (CD3I, 4 equivalents) dropwise to the suspension.

-

Reaction: Reflux the reaction mixture for 24 hours under an inert atmosphere.

-

Work-up: After cooling, filter the inorganic salts and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to yield O,O'-di(methyl-d3)-boldine.

Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction

-

Reagent Preparation: Prepare a solution of O,O'-di(methyl-d3)-boldine (1 equivalent) in deuterated formic acid (DCOOD, 10 equivalents).

-

Aldehyde Addition: Add deuterated formaldehyde (D2CO, 5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture at 90-100°C for 8 hours.

-

Work-up: Cool the reaction mixture and make it alkaline by adding a saturated solution of sodium carbonate.

-

Extraction: Extract the product with dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain this compound.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. A reverse-phase HPLC method is typically used.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

The retention time of this compound is expected to be very similar to that of unlabeled Glaucine under the same chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the incorporation of six deuterium atoms.

Table 2: Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C21H19D6NO4 |

| Molecular Weight | 361.46 g/mol |

| Expected [M+H]+ | m/z 362.23 |

The mass spectrum will show a molecular ion peak at m/z 362.23, which is 6 mass units higher than that of unlabeled Glaucine (m/z 356.18), confirming the successful deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H-NMR: The ¹H-NMR spectrum will be similar to that of unlabeled Glaucine, with the notable absence of signals corresponding to the four methoxy groups and the N-methyl group.

¹³C-NMR: The ¹³C-NMR spectrum will show signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling.

Table 3: Predicted ¹³C-NMR Chemical Shifts for Deuterated Methyl Groups

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| O-CD₃ | ~56 | m |

| N-CD₃ | ~43 | m |

Experimental Workflows

The overall process for the synthesis and characterization of this compound can be visualized in the following workflow diagram.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable starting point for researchers interested in utilizing this deuterated analog in their studies. The successful synthesis and characterization of this compound will enable more precise and reliable investigations into the pharmacokinetics, metabolism, and pharmacological properties of Glaucine.

Methodological & Application

Application Note: Quantification of Glaucine in Human Plasma using Glaucine-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract